molecular formula C27H20NO3P B11516292 2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione

2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11516292
M. Wt: 437.4 g/mol
InChI Key: WKCWCAAKSNXENT-UHFFFAOYSA-N
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Description

2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a diphenylphosphoryl group with an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method includes the use of a Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to various compounds, including esters and ethers . The reaction conditions often involve the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents, with the reaction proceeding under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.

    Substitution: The compound can participate in substitution reactions, particularly involving the isoindole-1,3-dione core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile and a catalyst to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce diphenylphosphine derivatives.

Scientific Research Applications

2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in various binding interactions, while the isoindole-1,3-dione core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the diphenylphosphoryl group with the isoindole-1,3-dione core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H20NO3P

Molecular Weight

437.4 g/mol

IUPAC Name

2-[(2-diphenylphosphorylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C27H20NO3P/c29-26-23-16-8-9-17-24(23)27(30)28(26)19-20-11-7-10-18-25(20)32(31,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18H,19H2

InChI Key

WKCWCAAKSNXENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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